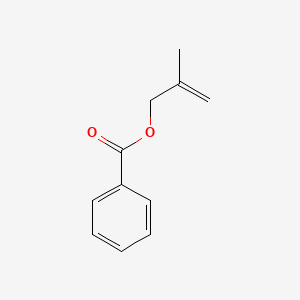

2-methylallyl benzoate

CAS No.: 829-53-8

Cat. No.: VC8002369

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 829-53-8 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 2-methylprop-2-enyl benzoate |

| Standard InChI | InChI=1S/C11H12O2/c1-9(2)8-13-11(12)10-6-4-3-5-7-10/h3-7H,1,8H2,2H3 |

| Standard InChI Key | LQLOHAJUXSDIGF-UHFFFAOYSA-N |

| SMILES | CC(=C)COC(=O)C1=CC=CC=C1 |

| Canonical SMILES | CC(=C)COC(=O)C1=CC=CC=C1 |

Introduction

Synthesis and Production Methods

Laboratory-Scale Synthesis

The most straightforward route to 2-methylallyl benzoate involves acid-catalyzed esterification. Benzoic acid reacts with 2-methylallyl alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions . The reaction proceeds via nucleophilic acyl substitution, with water eliminated as a byproduct. Purification typically involves distillation or chromatography to isolate the ester from unreacted starting materials.

A representative reaction equation is:

Industrial Production

Industrial methods prioritize cost efficiency and scalability. Continuous-flow reactors may replace batch processes to enhance yield and reduce reaction times. Catalytic systems might employ immobilized enzymes or heterogeneous catalysts to minimize waste . For instance, lipases have been used to catalyze esterifications of similar benzoate derivatives under mild conditions .

Chemical Reactivity and Functionalization

Hydrolysis and Saponification

Like other esters, 2-methylallyl benzoate undergoes hydrolysis in acidic or basic conditions. In aqueous NaOH, it yields sodium benzoate and 2-methylallyl alcohol:

This reaction is critical in biodegradation and industrial recycling processes .

Oxidation and Reduction

The allyl group is susceptible to oxidation. Treatment with potassium permanganate (KMnO₄) could cleave the double bond, producing benzoic acid and carbonyl-containing fragments. Conversely, catalytic hydrogenation might saturate the allyl group, yielding 2-methylpropyl benzoate .

Electrophilic Substitution

The benzene ring can undergo nitration or sulfonation. For example, nitration with concentrated HNO₃ would preferentially occur at the meta position relative to the ester group, analogous to methyl benzoate .

Applications and Industrial Relevance

Fragrance and Flavor Industry

Benzoate esters are valued for their aromatic profiles. While methyl benzoate exhibits a feijoa-like scent, the 2-methylallyl variant may contribute fruity or floral notes, making it a candidate for perfumes and food flavorings .

Polymer Science

The allyl group’s unsaturation allows 2-methylallyl benzoate to act as a crosslinking agent in resin formulations. Copolymerization with styrene or acrylates could yield materials with tailored mechanical properties .

Pharmaceutical Intermediates

Esters often serve as prodrugs or synthetic intermediates. The allyl group’s reactivity might enable conjugation with bioactive molecules, though specific studies on 2-methylallyl benzoate remain unreported .

Physicochemical Properties and Comparisons

Table 1: Comparative Properties of Benzoate Esters

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to chiral benzoate esters could expand pharmaceutical applications.

-

Biodegradation Studies: Assessing environmental persistence and microbial breakdown pathways is critical for sustainable use.

-

Material Science: Investigating copolymerization with biodegradable polymers (e.g., polylactic acid) might yield eco-friendly plastics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume